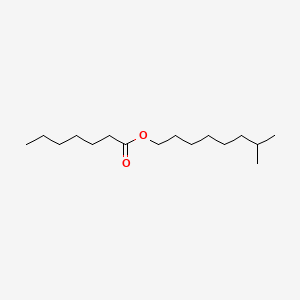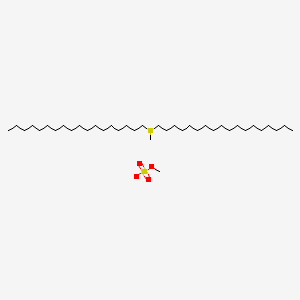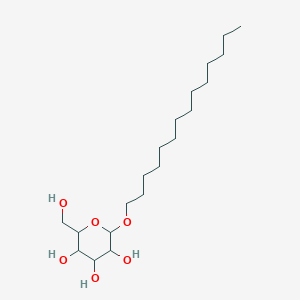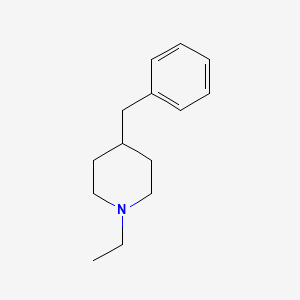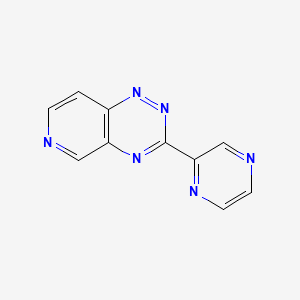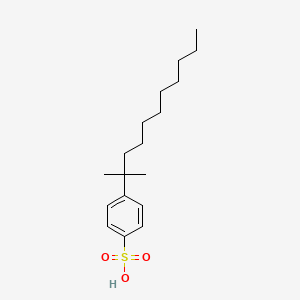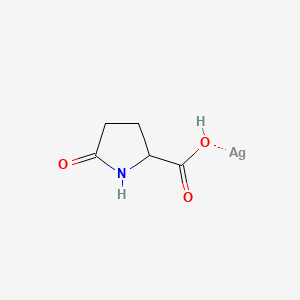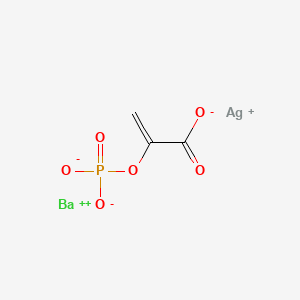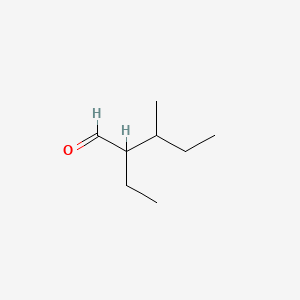
2-Ethyl-3-methylvaleraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-methylvaleraldehyde, also known as 2-ethyl-3-methylpentanal, is an organic compound with the molecular formula C8H16O. It is an aldehyde characterized by a branched structure, which contributes to its unique chemical properties. This compound is commonly used in various industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylvaleraldehyde can be synthesized through several methods. One common approach involves the oxidation of the corresponding alcohol, 2-ethyl-3-methylpentanol, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). Another method includes the hydroformylation of 2-ethyl-3-methyl-1-butene, where the alkene undergoes a reaction with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium catalyst to form the aldehyde.
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation process due to its efficiency and scalability. The reaction is typically carried out under high pressure and temperature conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-3-methylvaleraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-ethyl-3-methylvaleric acid, using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2-ethyl-3-methylpentanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: 2-Ethyl-3-methylvaleric acid.
Reduction: 2-Ethyl-3-methylpentanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Applications De Recherche Scientifique
2-Ethyl-3-methylvaleraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of drugs and therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
2-Ethyl-3-methylvaleraldehyde can be compared with other similar aldehydes, such as:
2-Ethylhexanal: Similar in structure but with a longer carbon chain.
3-Methylbutanal: Similar in structure but with a shorter carbon chain.
Valeraldehyde: A straight-chain aldehyde with a similar molecular weight.
Uniqueness: The branched structure of this compound imparts unique reactivity and physical properties compared to its straight-chain counterparts. This branching can influence its boiling point, solubility, and reactivity in chemical reactions.
Comparaison Avec Des Composés Similaires
- 2-Ethylhexanal
- 3-Methylbutanal
- Valeraldehyde
Propriétés
Numéro CAS |
42347-74-0 |
|---|---|
Formule moléculaire |
C8H16O |
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
2-ethyl-3-methylpentanal |
InChI |
InChI=1S/C8H16O/c1-4-7(3)8(5-2)6-9/h6-8H,4-5H2,1-3H3 |
Clé InChI |
FBQWJRWQCDONFI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


